Lipophilicity Comparison: 7,9-Dihydro-2H-purine-2,8(3H)-dione vs. Xanthine
7,9-Dihydro-2H-purine-2,8(3H)-dione demonstrates significantly lower lipophilicity compared to the common purine analog xanthine. The predicted octanol-water partition coefficient (LogP) for 7,9-Dihydro-2H-purine-2,8(3H)-dione is -1.99 , whereas the reported LogP for xanthine is -0.73 [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -1.99 |
| Comparator Or Baseline | Xanthine (CAS 69-89-6); LogP = -0.73 |
| Quantified Difference | ΔLogP = -1.26 (Target compound is >18x less lipophilic on a logarithmic scale) |
| Conditions | In silico prediction (ACD/Labs Percepta Platform) and experimental measurement (Hansch,C et al., 1995) |
Why This Matters
This >10-fold difference in predicted lipophilicity (on a logarithmic scale) indicates that 7,9-dihydro-2H-purine-2,8(3H)-dione will have substantially different partitioning behavior in biological systems and chromatographic separations, making it unsuitable as a direct substitute for xanthine in applications where membrane permeability or distribution is a factor.
- [1] Chembase.cn. Xanthine. Hydrophobicity(logP). View Source
